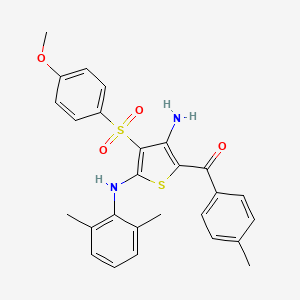
N2-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N2-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a useful research compound. Its molecular formula is C27H26N2O4S2 and its molecular weight is 506.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N2-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on available research findings.
1. Chemical Structure and Synthesis
The compound belongs to the class of thiophene derivatives and features a thiophene ring substituted with various functional groups, including a methoxybenzenesulfonyl group and a methylbenzoyl group. The IUPAC name is This compound .
Synthesis Methods
The synthesis typically involves multi-step organic reactions:
- Formation of the Thiophene Ring : Initial steps focus on creating the thiophene structure.
- Substitution Reactions : Various nucleophilic and electrophilic substitutions introduce functional groups.
- Optimization : Reaction conditions such as temperature, solvent choice, and catalysts are optimized for high yields and purity.
Antimicrobial Properties
Research has demonstrated that thiophene derivatives exhibit significant antimicrobial activity. For instance:
- In vitro Studies : The compound has shown effectiveness against various bacterial pathogens including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
- Fungal Activity : It also displays antifungal properties against species such as Candida albicans and Aspergillus flavus .
Anticancer Activity
Several studies have investigated the anticancer potential of related thiophene compounds:
- Cytotoxicity Tests : Compounds similar to this compound have shown promising results against cancer cell lines. For example, certain derivatives exhibited IC50 values lower than that of standard chemotherapeutics .
- Mechanism of Action : The mechanism may involve the inhibition of key enzymes or pathways essential for cancer cell survival and proliferation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The functional groups can form hydrogen bonds or ionic interactions with enzymes, modulating their activity.
- Signal Transduction Pathways : It may influence pathways involved in cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated a significant zone of inhibition for multiple bacterial strains, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's cytotoxic effects on breast carcinoma cells (MCF-7). The study reported an IC50 value significantly lower than that of conventional treatments, indicating strong anticancer properties .
5. Summary of Biological Activities
6. Conclusion
This compound exhibits promising biological activities that warrant further exploration in medicinal chemistry. Its antimicrobial and anticancer properties highlight its potential as a lead compound for drug development targeting infectious diseases and cancer.
Eigenschaften
IUPAC Name |
[3-amino-5-(2,6-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S2/c1-16-8-10-19(11-9-16)24(30)25-22(28)26(35(31,32)21-14-12-20(33-4)13-15-21)27(34-25)29-23-17(2)6-5-7-18(23)3/h5-15,29H,28H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKQHQUGRFJHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=CC=C3C)C)S(=O)(=O)C4=CC=C(C=C4)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














